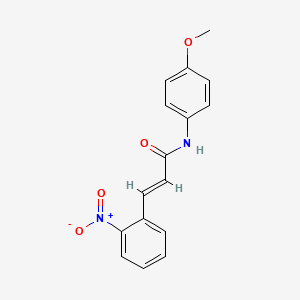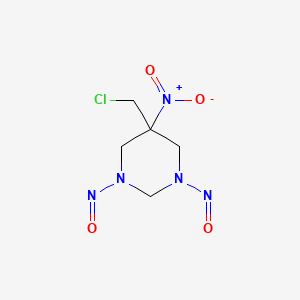
(2E)-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a methoxyphenyl group and a nitrophenyl group, which can impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide typically involves the condensation of 4-methoxyaniline with 2-nitrobenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a reduction reaction to yield the desired enamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the double bond.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, especially at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(2E)-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide can be used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigated for potential pharmacological activities, such as anti-inflammatory or antimicrobial properties.
Industry: Used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (2E)-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific enzymes or receptors, altering their function. The nitro group could be involved in redox reactions, while the methoxy group might influence the compound’s binding affinity to certain targets.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-N-(4-methoxyphenyl)-3-phenylprop-2-enamide: Lacks the nitro group, which may result in different reactivity and biological activity.
(2E)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide: The position of the nitro group can significantly affect the compound’s properties.
(2E)-N-(4-hydroxyphenyl)-3-(2-nitrophenyl)prop-2-enamide: The hydroxy group can introduce additional hydrogen bonding interactions.
Uniqueness
The presence of both methoxy and nitro groups in (2E)-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide can impart unique electronic and steric effects, influencing its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C16H14N2O4 |
|---|---|
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
(E)-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H14N2O4/c1-22-14-9-7-13(8-10-14)17-16(19)11-6-12-4-2-3-5-15(12)18(20)21/h2-11H,1H3,(H,17,19)/b11-6+ |
Clave InChI |
IINFCHQXMQXCRX-IZZDOVSWSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorophenoxy)-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B15014793.png)
![4,4'-methanediylbis{N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline}](/img/structure/B15014799.png)
![N-[(E)-(3,4-dichlorophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B15014806.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B15014815.png)
![(4E)-5-methyl-2-(2-methylphenyl)-4-{[(3-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15014816.png)
![4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15014833.png)

![N-[(1Z)-3-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B15014842.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B15014845.png)
![N'~1~,N'~3~-bis[(E)-(3-bromophenyl)methylidene]-2-(4-nitrobenzylidene)propanedihydrazide](/img/structure/B15014851.png)
![2-[(2-chlorobenzyl)sulfanyl]-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15014873.png)
![2-ethoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15014880.png)
![(1E)-1-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B15014883.png)

